molecular formula C6H7IO2 B13457625 3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid

3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13457625
M. Wt: 238.02 g/mol
InChI Key: SWPITRLQRINPDM-UHFFFAOYSA-N
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Description

3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid is a unique organic compound characterized by its bicyclic structure, which includes an iodine atom and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid typically involves the iodination of bicyclo[1.1.1]pentane derivatives. One common method includes the reaction of methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate with sulfuric acid under controlled conditions. The reaction is carried out in a mixture of water and tetrahydrofuran (THF) at 50°C for 16 hours .

Industrial Production Methods: Large-scale production of bicyclo[1.1.1]pentane derivatives, including this compound, often involves photochemical addition reactions. For instance, the addition of propellane to diacetyl followed by a haloform reaction can yield significant quantities of bicyclo[1.1.1]pentane derivatives .

Chemical Reactions Analysis

Types of Reactions: 3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like lithium diisopropylamide (LDA) or sodium hydride (NaH).

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Reagents like LDA or NaH in solvents such as THF or dimethyl sulfoxide (DMSO) at low temperatures.

    Reduction: LiAlH4 in anhydrous ether or THF at room temperature.

Major Products:

Mechanism of Action

The mechanism of action of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its iodine and carboxylic acid functional groups. The strained ring system of the bicyclo[1.1.1]pentane core allows for unique interactions with enzymes and receptors, potentially leading to novel biological activities. The iodine atom can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Uniqueness: 3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for the synthesis of novel molecules with enhanced properties .

Properties

IUPAC Name

3-iodobicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IO2/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPITRLQRINPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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